molecular formula C10H18N4O4 B2678233 Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt CAS No. 1639198-67-6; 2301169-18-4

Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt

Cat. No.: B2678233
CAS No.: 1639198-67-6; 2301169-18-4
M. Wt: 258.278
InChI Key: DPHZPVOCMJNGEU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt is a specialized chemical compound used primarily in scientific research. It is a derivative of L-ornithine, an amino acid, and features both azido and Boc (tert-butoxycarbonyl) protective groups. This compound is often utilized in peptide synthesis and other biochemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt typically involves multiple steps. Initially, L-ornithine is protected with a Boc group to form Nalpha-Boc-L-ornithine. This intermediate is then subjected to azidation to introduce the azido group at the delta position. The final step involves the formation of the cyclohexylammonium salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The compound is typically produced in bulk by specialized chemical companies and stored under controlled conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Deprotection Reactions: Acidic reagents such as trifluoroacetic acid are used to remove the Boc group.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives of L-ornithine.

    Reduction Reactions: The primary product is Nalpha-Boc-L-ornithine with an amine group at the delta position.

    Deprotection Reactions: The major product is L-ornithine with free amine groups.

Scientific Research Applications

Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of protein interactions and labeling.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt involves its ability to participate in click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction forms stable triazole linkages, which are valuable in bioconjugation and molecular labeling. The azido group reacts with alkyne groups under copper-catalyzed conditions to form the triazole ring, facilitating the study of molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Nalpha-Boc-Ndelta-Azido-L-Lysine cyclohexylammonium salt
  • Nalpha-Boc-Ndelta-Azido-L-Norleucine cyclohexylammonium salt
  • Nalpha-Boc-Ndelta-Azido-L-Arginine cyclohexylammonium salt

Uniqueness

Nalpha-Azido-Ndelta-Boc-L-Ornithine cyclohexylammonium salt is unique due to its specific combination of protective groups and the presence of the azido group at the delta position. This configuration allows for selective reactions and applications in various fields, making it a versatile tool in scientific research .

Properties

CAS No.

1639198-67-6; 2301169-18-4

Molecular Formula

C10H18N4O4

Molecular Weight

258.278

IUPAC Name

(2S)-2-azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)12-6-4-5-7(8(15)16)13-14-11/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t7-/m0/s1

InChI Key

DPHZPVOCMJNGEU-ZETCQYMHSA-N

SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)N=[N+]=[N-]

solubility

not available

Origin of Product

United States

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